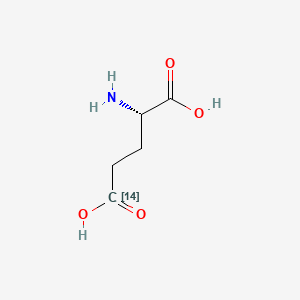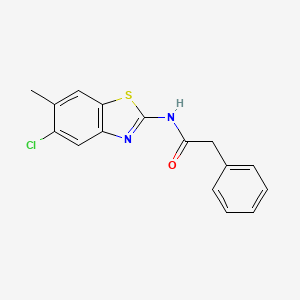
Licofelona
Descripción general
Descripción
Licofelone es un inhibidor dual de la ciclooxigenasa (COX) y la 5-lipooxigenasa (LOX), lo que lo convierte en un compuesto único en el ámbito de los fármacos antiinflamatorios. Desarrollado por Merckle GmbH en colaboración con Alfa Wassermann y Lacer, licofelone se ha investigado por su potencial en el tratamiento de la osteoartritis, una forma común de artritis . Es tanto un analgésico como un agente antiinflamatorio .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Licofelone ejerce sus efectos al inhibir simultáneamente las enzimas ciclooxigenasa (COX) y 5-lipooxigenasa (LOX). Esta inhibición dual reduce los niveles de prostaglandinas y leucotrienos inflamatorios, que son mediadores clave de la inflamación . Al dirigirse a ambas vías, licofelone ofrece un enfoque integral para controlar la inflamación y el dolor .
Safety and Hazards
Licofelone is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Análisis Bioquímico
Biochemical Properties
Licofelone plays a significant role in biochemical reactions by inhibiting the enzymes cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, Licofelone reduces inflammation and pain . Additionally, Licofelone interacts with nitric oxide synthase (NOS), particularly inducible NOS (iNOS), which is crucial for its neuroprotective properties .
Cellular Effects
Licofelone has been shown to influence various cellular processes. It attenuates neuroinflammation and oxidative stress, which are critical in the pathophysiology of neurodegenerative diseases like Parkinson’s disease . Licofelone improves mitochondrial enzyme complex activity, reduces oxidative damage, and modulates the expression of apoptotic factors such as caspase-3 and transcription factors like NF-κB/p65 . These effects contribute to its neuroprotective properties and its ability to improve cellular function.
Molecular Mechanism
At the molecular level, Licofelone exerts its effects by inhibiting the COX and 5-LOX pathways, thereby reducing the levels of inflammatory prostaglandins and leukotrienes . This dual inhibition mechanism is unique and contributes to its anti-inflammatory and analgesic properties. Licofelone also interacts with cannabinoid receptors (CB1 and CB2), which may contribute to its antiallodynic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Licofelone have been observed to change over time. It has shown stability and sustained efficacy in reducing inflammation and pain over extended periods . Long-term studies have demonstrated that Licofelone maintains its anti-inflammatory and analgesic effects without significant degradation . Its effects on cellular function may vary depending on the duration of treatment and the specific cellular context.
Dosage Effects in Animal Models
The effects of Licofelone vary with different dosages in animal models. At lower doses, it has shown significant anti-inflammatory and analgesic effects . At higher doses, Licofelone may exhibit toxic or adverse effects, such as gastrointestinal disturbances . The optimal dosage for therapeutic effects without adverse reactions needs to be carefully determined in animal studies.
Metabolic Pathways
Licofelone is involved in various metabolic pathways, primarily through its inhibition of COX and 5-LOX enzymes . This inhibition affects the production of pro-inflammatory mediators and modulates metabolic reactions such as vasodilation, platelet aggregation, and cytokine release . Licofelone also influences the levels of oxidative and inflammatory metabolites, contributing to its overall therapeutic effects .
Transport and Distribution
Licofelone is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its distribution is influenced by its chemical properties, allowing it to accumulate in target tissues where it exerts its therapeutic effects
Subcellular Localization
The subcellular localization of Licofelone is crucial for its activity and function. It is known to localize in mitochondria and other cellular compartments where it modulates enzyme activities and cellular processes . Post-translational modifications and targeting signals may direct Licofelone to specific subcellular locations, enhancing its therapeutic efficacy .
Métodos De Preparación
Licofelone se sintetiza a través de una serie de reacciones químicas. Uno de los pasos clave implica la acilación de Friedel-Crafts de un compuesto precursor con cloruro de oxalilo, seguida de una reducción de Wolff-Kishner utilizando hidrato de hidracina . Esta ruta sintética es crucial para producir licofelone en un entorno de laboratorio. Los métodos de producción industrial probablemente implicarían la ampliación de estas reacciones en condiciones controladas para garantizar la pureza y el rendimiento.
Análisis De Reacciones Químicas
Licofelone experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede alterar los grupos funcionales dentro de la molécula, lo que podría afectar sus propiedades farmacológicas.
Reducción: Las reacciones de reducción pueden modificar la estructura de la molécula, afectando su actividad como inhibidor de COX/LOX.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, lo que podría mejorar su eficacia o reducir los efectos secundarios.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
Licofelone es único en su inhibición dual de COX y LOX, lo que lo distingue de otros fármacos antiinflamatorios que normalmente se dirigen a solo una de estas vías. Los compuestos similares incluyen:
Indometacina: Un inhibidor de la COX utilizado para reducir la inflamación y el dolor.
Minociclina: Un inhibidor de la 5-LOX con propiedades antiinflamatorias.
Naproxeno: Otro inhibidor de la COX que se usa comúnmente como AINE.
La capacidad de licofelone para inhibir tanto COX como LOX lo convierte en un candidato prometedor para reducir la inflamación con posibles menos efectos secundarios en comparación con los inhibidores de una sola vía .
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWXGRJVZSAUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166154 | |
| Record name | Licofelone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Licofelone, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes. | |
| Record name | Licofelone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
156897-06-2 | |
| Record name | Licofelone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156897-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licofelone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156897062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licofelone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Licofelone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156897-06-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LICOFELONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T6BYS22Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol](/img/structure/B1675212.png)
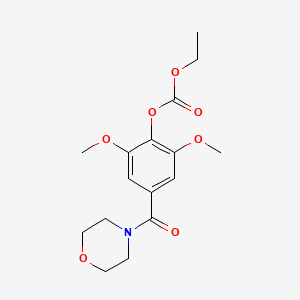
![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)
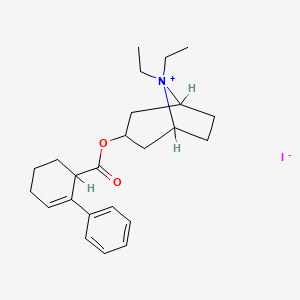

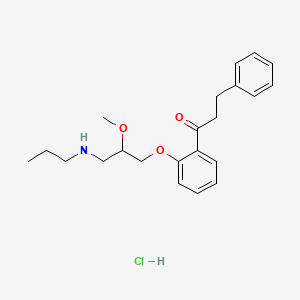


![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)

